molecular formula C25H27NO2 B14166589 1-Benzoyloxy-3-dimethylamino-1,1-diphenyl-2-methylpropane CAS No. 4071-30-1

1-Benzoyloxy-3-dimethylamino-1,1-diphenyl-2-methylpropane

Cat. No.: B14166589
CAS No.: 4071-30-1
M. Wt: 373.5 g/mol
InChI Key: UHBPWMGWCTWIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzoyloxy-3-dimethylamino-1,1-diphenyl-2-methylpropane is an organic compound with a complex structure It is characterized by the presence of a benzoyloxy group, a dimethylamino group, and two phenyl groups attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoyloxy-3-dimethylamino-1,1-diphenyl-2-methylpropane typically involves multiple steps. One common method includes the reaction of 1,1-diphenyl-2-methylpropane with benzoyl chloride in the presence of a base to form the benzoyloxy derivative. This intermediate is then reacted with dimethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may include continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

1-Benzoyloxy-3-dimethylamino-1,1-diphenyl-2-methylpropane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the benzoyloxy or dimethylamino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoyl derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-Benzoyloxy-3-dimethylamino-1,1-diphenyl-2-methylpropane has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzoyloxy-3-dimethylamino-1,1-diphenyl-2-methylpropane involves its interaction with specific molecular targets. The benzoyloxy group can participate in esterification reactions, while the dimethylamino group can interact with biological receptors. The compound’s effects are mediated through pathways involving these interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-Benzoyloxy-3-dimethylamino-1,1-diphenylpropane: Similar structure but lacks the methyl group on the propane backbone.

    1-Benzoyloxy-3-dimethylamino-1,1-diphenyl-2-ethylpropane: Similar structure with an ethyl group instead of a methyl group.

Uniqueness

1-Benzoyloxy-3-dimethylamino-1,1-diphenyl-2-methylpropane is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions that are not possible with similar compounds, making it valuable for targeted research applications.

Properties

CAS No.

4071-30-1

Molecular Formula

C25H27NO2

Molecular Weight

373.5 g/mol

IUPAC Name

[3-(dimethylamino)-2-methyl-1,1-diphenylpropyl] benzoate

InChI

InChI=1S/C25H27NO2/c1-20(19-26(2)3)25(22-15-9-5-10-16-22,23-17-11-6-12-18-23)28-24(27)21-13-7-4-8-14-21/h4-18,20H,19H2,1-3H3

InChI Key

UHBPWMGWCTWIFE-UHFFFAOYSA-N

Canonical SMILES

CC(CN(C)C)C(C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.